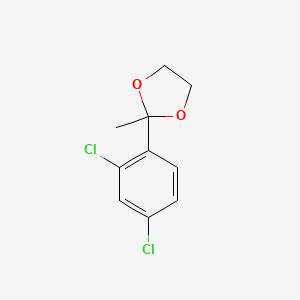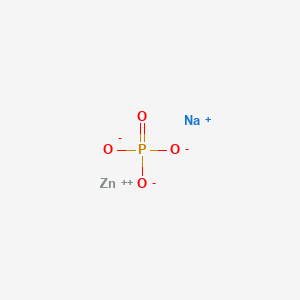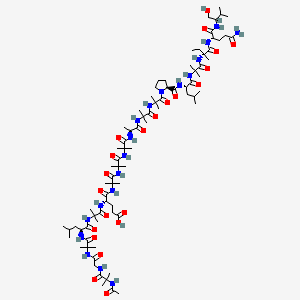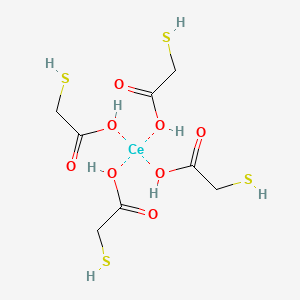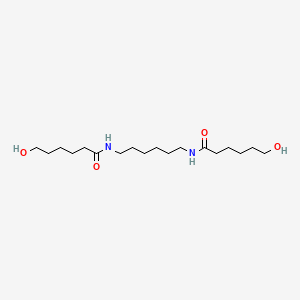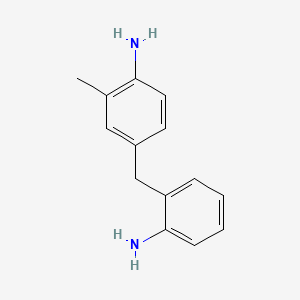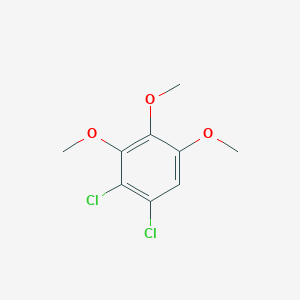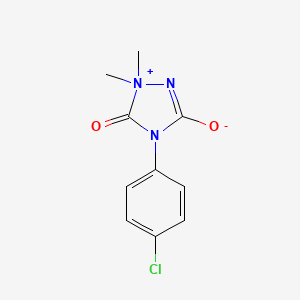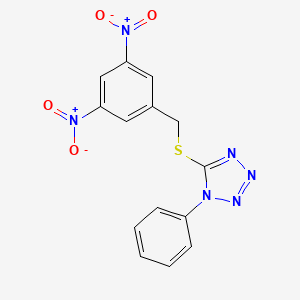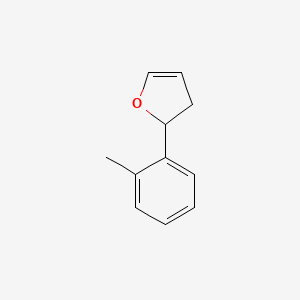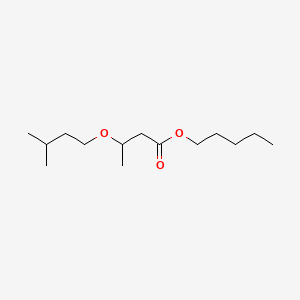
Pentyl 3-(3-methylbutoxy)butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentyl 3-(3-methylbutoxy)butyrate is an organic compound with the molecular formula C14H28O3. It is an ester formed from the reaction of pentanol and 3-(3-methylbutoxy)butanoic acid. Esters like this compound are known for their pleasant aromas and are often used in the fragrance and flavor industries .
準備方法
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including pentyl 3-(3-methylbutoxy)butyrate, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, 3-(3-methylbutoxy)butanoic acid chloride reacts with pentanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Another method involves the direct esterification of 3-(3-methylbutoxy)butanoic acid with pentanol in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient esterification and high purity of the final product .
化学反応の分析
Types of Reactions
Pentyl 3-(3-methylbutoxy)butyrate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with the desired alcohol.
Major Products Formed
Hydrolysis: 3-(3-methylbutoxy)butanoic acid and pentanol.
Reduction: Corresponding primary alcohols.
Transesterification: New esters with different alkoxy groups.
科学的研究の応用
Pentyl 3-(3-methylbutoxy)butyrate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.
作用機序
The mechanism of action of pentyl 3-(3-methylbutoxy)butyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pentyl butyrate: Another ester with a similar structure but different alkoxy group.
Ethyl butyrate: An ester with a shorter alkoxy chain.
Methyl butyrate: An ester with the shortest alkoxy chain among the similar compounds.
Uniqueness
Pentyl 3-(3-methylbutoxy)butyrate is unique due to its specific alkoxy group, which imparts distinct chemical and physical properties. Its longer alkoxy chain compared to similar esters like ethyl and methyl butyrate results in different solubility, boiling point, and reactivity .
特性
CAS番号 |
94231-94-4 |
|---|---|
分子式 |
C14H28O3 |
分子量 |
244.37 g/mol |
IUPAC名 |
pentyl 3-(3-methylbutoxy)butanoate |
InChI |
InChI=1S/C14H28O3/c1-5-6-7-9-17-14(15)11-13(4)16-10-8-12(2)3/h12-13H,5-11H2,1-4H3 |
InChIキー |
JLBRCEFDGLMHPI-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(=O)CC(C)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


